molecular formula C10H16N2O B13759012 Smipine CAS No. 52196-11-9

Smipine

Cat. No.: B13759012
CAS No.: 52196-11-9
M. Wt: 180.25 g/mol
InChI Key: FBNJGSJNODLRSZ-UHFFFAOYSA-N
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Description

Smipine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and diverse reactivity, making it a valuable subject of study in organic chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smipine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a precursor molecule, which undergoes a series of reactions including alkylation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-pressure systems and advanced purification techniques such as chromatography and crystallization to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Smipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound often use hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles such as halides or amines to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Smipine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Smipine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic processes, leading to various biological effects.

Properties

CAS No.

52196-11-9

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C10H16N2O/c13-8-12-7-2-1-5-10(12)9-4-3-6-11-9/h8,10H,1-7H2

InChI Key

FBNJGSJNODLRSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NCCC2)C=O

Origin of Product

United States

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